molecular formula C18H15N3O3S2 B11286236 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11286236
M. Wt: 385.5 g/mol
InChI Key: NHSKOTCWUVWEIV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling and Amide Formation: The final step involves coupling the benzodioxole and pyridazine-thiophene intermediates, followed by the formation of the amide bond under standard peptide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can take place on the benzodioxole ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: mCPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, Cl2, AlCl3 (as a catalyst)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the pyridazine and thiophene rings can form hydrogen bonds and π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of three distinct aromatic systems, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H15N3O3S2/c22-17(19-9-12-3-5-14-15(8-12)24-11-23-14)10-26-18-6-4-13(20-21-18)16-2-1-7-25-16/h1-8H,9-11H2,(H,19,22)

InChI Key

NHSKOTCWUVWEIV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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